molecular formula C38H38N4O4 B330142 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE

2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B330142
M. Wt: 614.7 g/mol
InChI Key: VTOJVXOEMMOULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with furyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized furyl derivatives, reduced quinoline derivatives, and substituted carboxamides.

Scientific Research Applications

2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-2-furyl)-4-quinolinecarboxamide
  • N-(8-quinolinyl)octylamide
  • 2-(5-methyl-2-furyl)-N-octylquinolinecarboxamide

Uniqueness

2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is unique due to its dual furyl and quinoline functionalities, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C38H38N4O4

Molecular Weight

614.7 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-[8-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]octyl]quinoline-4-carboxamide

InChI

InChI=1S/C38H38N4O4/c1-25-17-19-35(45-25)33-23-29(27-13-7-9-15-31(27)41-33)37(43)39-21-11-5-3-4-6-12-22-40-38(44)30-24-34(36-20-18-26(2)46-36)42-32-16-10-8-14-28(30)32/h7-10,13-20,23-24H,3-6,11-12,21-22H2,1-2H3,(H,39,43)(H,40,44)

InChI Key

VTOJVXOEMMOULQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C

Origin of Product

United States

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